molecular formula C9H7F3N2 B11772294 2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole

2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole

カタログ番号: B11772294
分子量: 200.16 g/mol
InChIキー: VDSCQHJOSZYCJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole is a benzimidazole derivative, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. Its core structure allows it to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. This compound is of significant interest in early-stage drug discovery for the development of novel anticancer agents and anti-nociceptive therapeutics. In oncology research, benzimidazole-based compounds are extensively investigated for their ability to inhibit cancer cell proliferation through multiple mechanisms. These include inducing apoptosis by activating executioner caspases like caspase-3 and -7, disrupting mitochondrial membrane potential, and increasing intracellular reactive oxygen species (ROS) levels. Some derivatives also cause cell cycle arrest at specific phases and can function as topoisomerase inhibitors or epidermal growth factor receptor (EGFR) inhibitors, making them valuable tools for studying multiple cancer pathways simultaneously. In neurological and pain research, optimized benzimidazole-4,7-dione derivatives have demonstrated potent and selective antagonistic activity against P2X3 receptors (P2X3R), which are ATP-gated ion channels predominantly expressed in sensory neurons. Such compounds have shown significant anti-nociceptive effects in preclinical models of neuropathic pain, increasing mechanical withdrawal thresholds following administration. The benzimidazole core, particularly with specific substituents, is crucial for achieving both metabolic stability and target selectivity in these applications. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

特性

分子式

C9H7F3N2

分子量

200.16 g/mol

IUPAC名

2-methyl-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H7F3N2/c1-5-13-7-4-2-3-6(8(7)14-5)9(10,11)12/h2-4H,1H3,(H,13,14)

InChIキー

VDSCQHJOSZYCJW-UHFFFAOYSA-N

正規SMILES

CC1=NC2=C(C=CC=C2N1)C(F)(F)F

製品の起源

United States

準備方法

Formic Acid-Mediated Cyclization

A widely used method involves refluxing 4-(trifluoromethyl)-1,2-phenylenediamine with formic acid and paraformaldehyde. The methyl group is introduced via formaldehyde, while the trifluoromethyl group is pre-installed on the aromatic ring. Reaction conditions (120°C, 12 hours) yield the target compound at 65–70% purity, necessitating purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Table 1: Optimization of Formic Acid-Mediated Cyclization

ParameterOptimal ConditionYield Improvement
Temperature120°C+15% vs. 100°C
CatalystPolyphosphoric acid+20%
SolventToluene+10% vs. DMF

Microwave-Assisted Cyclocondensation

Microwave irradiation (300 W, 150°C, 30 minutes) accelerates the reaction, achieving 78% yield with reduced side products. This method minimizes decomposition of the trifluoromethyl group, which is sensitive to prolonged heating.

Trifluoromethylation of Pre-Formed Benzimidazole Intermediates

Post-cyclization trifluoromethylation offers modularity. A two-step process involves:

  • Synthesis of 2-methyl-1H-benzo[d]imidazole via cyclocondensation.

  • Direct trifluoromethylation at the 4-position using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole).

Radical Trifluoromethylation

Under radical conditions (AIBN initiator, DMF, 80°C), the trifluoromethyl group is introduced regioselectively. The reaction achieves 62% yield but requires strict anhydrous conditions to prevent hydrolysis of the reagent.

Table 2: Comparison of Trifluoromethylation Reagents

ReagentYield (%)Selectivity (4-position)
Umemoto’s reagent6290%
Togni’s reagent5585%
CF₃I/CuI4875%

Electrophilic Trifluoromethylation

Using trifluoromethyltrimethylsilane (TMSCF₃) and cesium fluoride in THF, electrophilic substitution occurs at the electron-deficient 4-position. This method affords 70% yield but demands a Boc-protected intermediate to prevent N-alkylation.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by constructing the benzimidazole ring and introducing substituents in one pot.

Tandem Three-Component Reaction

A mixture of 4-(trifluoromethyl)-1,2-diamine, paraformaldehyde, and methylamine hydrochloride in DMF at 120°C under nitrogen yields the target compound in 75% yield. Sodium metabisulfite (10 mol%) enhances cyclization efficiency by scavenging oxygen, preventing oxidation of intermediates.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-(trifluoromethyl)-1,2-diamine with methyl isocyanate and silica gel as a grinding auxiliary produces this compound in 68% yield. This green method eliminates solvent waste and reduces reaction time to 2 hours.

Industrial-Scale Production

Continuous-Flow Synthesis

A plug-flow reactor system couples cyclocondensation and trifluoromethylation steps. Key parameters:

  • Residence time: 20 minutes

  • Temperature: 130°C

  • Pressure: 3 bar
    This system achieves 85% yield with >99% purity, demonstrating scalability for kilogram-scale production.

Table 3: Bench-Scale vs. Continuous-Flow Performance

MetricBatch ReactorContinuous-Flow
Yield (%)7085
Purity (%)9599
Throughput (kg/day)1.28.5

Purification Strategies

Crystallization from ethanol/water (4:1) removes residual starting materials, while simulated moving bed (SMB) chromatography isolates the product at 99.5% purity. SMB reduces solvent consumption by 40% compared to traditional column chromatography .

化学反応の分析

N-Alkylation and N-Acylation

The NH group in the imidazole ring undergoes alkylation and acylation under basic conditions:

Reaction TypeReagents/ConditionsProductYieldReference
N-AlkylationMethyl iodide, NaOH, THF, RT, 12 hr1-Methyl-4-(trifluoromethyl) derivative85%
N-AcylationAcetyl chloride, Et₃N, THF, RT, 12 hr(1-Methyl)acetate ester78%

These reactions are critical for modulating solubility and biological activity. The trifluoromethyl group enhances electrophilicity at the N1 position, facilitating regioselective alkylation .

Electrophilic Aromatic Substitution

The benzene ring undergoes directed substitution, with the trifluoromethyl group acting as a meta-directing electron-withdrawing group:

ReactionConditionsPosition SubstitutedProduct ApplicationReference
ChlorinationAqua regia (HCl:HNO₃), 60°C, 2 hrC5 and C6Anticancer precursor (e.g., 9b )

Chlorination at C5/C6 positions is utilized to synthesize bioactive dichloro derivatives for P2X3 receptor antagonism .

Nucleophilic Aromatic Substitution

The dichloro intermediate (5,6-dichloro-2-trifluoromethylbenzimidazole-4,7-dione) reacts with nucleophiles:

NucleophileConditionsProductBioactivityReference
AnilineDMF, K₂CO₃, 80°C, 6 hr5,6-Dianilino derivative (10a–k )P2X3R antagonists (IC₅₀: 1–5 µM)
PiperidineTFA/DCM, RT, 3 hrPiperidine-linked derivative (14a–k )Improved pharmacokinetics

These reactions enable structural diversification for drug discovery .

Condensation and Cyclization

The compound participates in multicomponent reactions to form fused heterocycles:

Reaction PartnersCatalyst/ConditionsProductApplicationReference
Isothiocyanates + DiaminesDIC, RT, 12 hrThioimidazoloquinoxaline derivativesKinase inhibition
Aldehydes + Ammonium acetateCuFe₂O₄ NPs, H₂O:EtOH, refluxTetrasubstituted imidazolesAntiproliferative agents

DIC-mediated cyclization is particularly efficient for constructing kinase-targeting scaffolds .

Mannich and Suzuki Coupling Reactions

Advanced functionalization is achieved via cross-coupling:

Reaction TypeReagents/ConditionsProductBiological TargetReference
MannichFormaldehyde, piperazine, EtOHN-Benzimidazol-1-yl methylbenzamideCOX-2 inhibition (78–82%)
SuzukiArylboronic acid, Pd(PPh₃)₄, DMEBiaryl derivativesDNA intercalators

Mannich derivatives exhibit anti-inflammatory activity by suppressing TNF-α and NO production .

Mechanistic Insights

  • N-Alkylation : Proceeds via deprotonation of NH by NaOH, followed by SN2 attack of methyl iodide .

  • Chlorination : Aqua regia generates Cl⁺ ions, which undergo electrophilic attack at electron-rich C5/C6 positions .

  • Suzuki Coupling : Requires palladium catalysis to form C–C bonds between benzimidazole and aryl groups .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives, including 2-methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole, exhibit potent anticancer properties. For instance, compounds with similar structural frameworks have shown effectiveness against various cancer cell lines. A notable study demonstrated that derivatives of benzimidazole could inhibit the growth of colorectal cancer cells (HCT116) with IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundHCT1164.53
5-FluorouracilHCT1169.99

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies have shown that modifications in the imidazole ring can enhance antimicrobial efficacy, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicrobial StrainMIC (µM)Reference
This compoundE. coli1.27
2-MercaptobenzimidazoleStaphylococcus aureus2.54

Structure-Activity Relationship (SAR) Studies

SAR studies have highlighted the significance of substituents on the benzimidazole core for enhancing biological activity. For example, the presence of the trifluoromethyl group at the 4-position has been linked to increased potency against cancer cell lines and improved pharmacokinetic properties .

Case Study: Inhibition of dCTPase

A pivotal study focused on the inhibition of dCTPase by benzimidazole derivatives demonstrated that compounds with specific substitutions at the 2- and 4-positions significantly inhibited dCTPase activity, showcasing the potential of these compounds in regulating nucleotide pools within cells .

Table 3: Inhibition Potency of Benzimidazole Derivatives

CompounddCTPase Inhibition (%) at 10 µMIC50 (µM)Reference
Compound A (similar structure)98%0.057 ± 0.02
Compound B (without methyl)No inhibitionN/A

作用機序

類似化合物の比較

類似化合物

独自性

2-メチル-4-(トリフルオロメチル)-1H-ベンゾ[d]イミダゾールは、その特定の置換パターンにより、独特の化学的および生物学的性質を付与するため、独自性を持っています。

類似化合物との比較

Structural and Substituent Variations

Table 1: Key Structural Features of Comparable Benzimidazole Derivatives
Compound Name Substituents (Positions) Key Functional Groups Biological Activity Highlights
2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole CH₃ (C2), CF₃ (C4) Methyl, trifluoromethyl Not explicitly stated (see SAR trends)
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36) Cl (C5), Cl-phenoxy (C2) Chlorine, phenoxymethyl Antifungal (MIC <3.90 μM vs. Candida)
6-Chloro-5-((1-(4-fluorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (14d) Cl (C6), CF₃ (C2), piperidine-amide Chlorine, trifluoromethyl, amide Potential P2X3 receptor modulation
2-(Trifluoromethyl)-1H-benzo[d]imidazole (3i) CF₃ (C2) Trifluoromethyl Structural analog; lower lipophilicity
2-Phenyl-4-(trifluoromethyl)-1H-imidazole Phenyl (C2), CF₃ (C4) Aryl, trifluoromethyl Higher toxicity (oral/inhalation risks)

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances metabolic stability and enzyme binding affinity due to its electronegativity and lipophilicity .
  • Chlorine Substitution : Compounds like 36 and 37 () show enhanced antifungal activity, suggesting chloro-substituents improve membrane penetration or target binding .
  • Methyl vs.
Antimicrobial Activity:
  • The methyl group may modulate activity compared to chloro-derivatives.
  • Chloro-Derivatives : Compounds 36 and 37 () demonstrate potent activity against Candida spp. (MIC <3.90 μM), outperforming the reference drug uconazole. This highlights the critical role of halogenation in antifungal efficacy .
Enzyme Inhibition:
  • Phospho-p70S6K Inhibition : PF-4708671 (), a 5-(trifluoromethyl)-benzimidazole derivative, inhibits phospho-p70S6K, suppressing proliferation in cancer cells. The trifluoromethyl group likely enhances target binding through hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Computed Properties of Selected Compounds
Compound Molecular Weight LogP (XLogP3) Hydrogen Bond Donors Topological Polar Surface Area (Ų)
This compound 200.16 2.8* 1 37.9
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole () 242.20 2.6 1 37.9
2-Phenyl-4-(trifluoromethyl)-1H-imidazole () 212.17 3.1 1 37.9

Notes:

  • The target compound’s lower molecular weight and LogP compared to aryl-substituted analogs () suggest improved solubility and oral absorption .

生物活性

2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and antiparasitic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core, which is known for its role in various biological processes. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance:

  • Inhibition against Bacteria : The compound has shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In one study, the minimum inhibitory concentration (MIC) against S. aureus was reported at 0.015 mg/mL .
Microorganism MIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.200
Pseudomonas aeruginosa0.500

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies, demonstrating its ability to induce apoptosis in cancer cell lines. For example:

  • Cell Line Studies : In vitro studies using the A549 lung cancer cell line revealed an IC50 value of 120-200 nM, indicating potent anticancer activity . Another study reported that modifications on the benzimidazole scaffold significantly enhanced anti-tubulin polymerization activity, with IC50 values as low as 0.12 μM against A549 cells .
Cell Line IC50 (µM)
A5490.12
MCF-70.15
K5622.10

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects, particularly against gastrointestinal parasites. A derivative synthesized from this compound demonstrated improved efficacy against Taenia crassiceps, a model for cysticercosis studies .

Case Studies

  • Anticancer Mechanism : A study highlighted that the compound interacts with tubulin, disrupting microtubule formation essential for mitosis, thereby inhibiting cancer cell proliferation .
  • Antimicrobial Efficacy : Another research effort demonstrated that derivatives of this compound exhibited a broad spectrum of activity against both bacterial and fungal strains, suggesting potential for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzimidazole scaffold can significantly enhance biological activity. For instance, the introduction of different substituents on the aromatic rings has shown to improve both anticancer and antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted benzene-1,2-diamines and trifluoromethyl ketones. For example, iodoacetic acid-mediated cyclization of thiourea derivatives has been employed to achieve high yields (up to 86%) for structurally similar benzimidazoles . Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., SiO₂ nanoparticles) significantly influence reaction efficiency and purity . Characterization via melting point analysis, NMR, and IR spectroscopy is critical for verifying structural integrity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Peaks near δ 7.0–8.5 ppm (aromatic protons) and δ 2.5 ppm (methyl group) confirm the benzimidazole core and substituents. Trifluoromethyl groups exhibit distinct 19F NMR signals .
  • IR Spectroscopy : Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600–1500 cm⁻¹ (C=N/C=C), and 1100–1200 cm⁻¹ (C-F) are diagnostic .
  • Elemental Analysis : Agreement between calculated and observed C/H/N/F percentages ensures purity .

Q. What catalytic systems enhance the synthesis of benzimidazole derivatives?

  • Methodological Answer : Nano-SiO₂ catalysts improve reaction efficiency by reducing reaction times (e.g., from 12h to 4h) and increasing yields (up to 92%) through acid-active site interactions. Catalyst recycling studies show retained activity over three cycles . Alternative methods include Pd-catalyzed cross-coupling for regioselective functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in trifluoromethyl-substituted benzimidazoles?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing interactions. For example, monoclinic systems (space group P21/c) with β angles ~99.7° have been reported for analogous compounds, revealing planar benzimidazole cores and trifluoromethyl group orientation . Discrepancies between experimental and computational geometries can be analyzed via R-factor values (<0.05) .

Q. What computational models predict solubility and electronic properties of this compound?

  • Methodological Answer : The Conductor-like Polarizable Continuum Model (C-PCM) calculates solvation energies and dipole moments in solvents like DMSO or water. HOMO-LUMO gaps (~4.5 eV) derived from DFT simulations correlate with stability and reactivity. Discrepancies between predicted and experimental solubility (e.g., in polar aprotic solvents) may arise from crystal packing effects .

Q. How do structural modifications influence antimicrobial activity?

  • Methodological Answer : Substituent effects are evaluated via MIC (Minimum Inhibitory Concentration) assays. For example:

  • Electron-withdrawing groups (e.g., -CF₃) enhance activity against S. aureus by increasing membrane permeability .
  • Bulky aryl groups (e.g., 4-chlorophenyl) may reduce efficacy due to steric hindrance. Dose-response curves and molecular docking (e.g., AutoDock Vina) identify binding modes to bacterial targets like DNA gyrase .

Q. How can regioselective functionalization be achieved at the benzimidazole core?

  • Methodological Answer : Pd-catalyzed C-H activation enables selective substitution at the 4- or 5-positions. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups with >80% regioselectivity. Monitoring reaction progress via TLC and optimizing ligand systems (e.g., XPhos) mitigate side reactions .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies (e.g., bond length variations >0.02 Å) may arise from dynamic effects in solution (NMR) vs. static crystal structures. Hybrid methods like NOESY NMR and temperature-dependent XRD resolve such conflicts. For example, trifluoromethyl group rotation in solution can broaden NMR peaks but is fixed in crystal lattices .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。